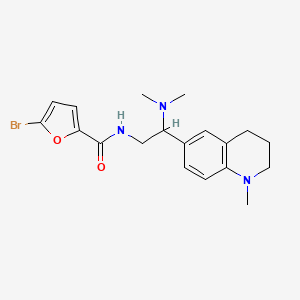

![molecular formula C18H16Cl2N2O B2979808 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-65-1](/img/structure/B2979808.png)

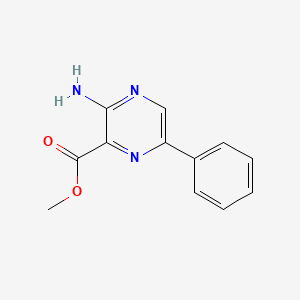

2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide can be achieved through the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . This method has been reported to yield the target product in 84% yield .Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide was confirmed by 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide include the dehydrosulfurization reaction of the starting hydrazinecarbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide include a molecular formula of C18H16Cl2N2O and a molecular weight of 347.24.Wissenschaftliche Forschungsanwendungen

Synthesis and Neuroleptic Activity of Benzamides

Research on benzamides, such as the synthesis and evaluation of their neuroleptic activity, indicates the potential of these compounds in developing treatments for psychosis. For instance, a study demonstrated the synthesis of benzamides of N,N-disubstituted ethylenediamines and their inhibitory effects on stereotyped behavior in rats, suggesting potential applications in treating psychiatric disorders without significant side effects (S. Iwanami et al., 1981).

Antibacterial Studies

Another research direction involves the synthesis of benzamide derivatives for antibacterial applications. A study on "2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide" revealed its antibacterial activity towards both gram-positive and gram-negative bacteria, highlighting the potential of benzamide compounds in developing new antibacterial agents (Farook Adam et al., 2016).

Anticancer Evaluation

Benzamide derivatives have also been explored for their anticancer properties. For example, research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the therapeutic potential of these compounds in oncology (B. Ravinaik et al., 2021).

Photocatalytic Degradation

In environmental science, benzamide derivatives have been studied for their role in photocatalytic degradation processes. A study on the photodecomposition of propyzamide, a related compound, using TiO2-loaded adsorbents demonstrated enhanced rates of mineralization and reduced concentration of toxic intermediates, suggesting applications in environmental remediation (T. Torimoto et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O/c1-12-10-13-4-2-3-5-17(13)22(12)9-8-21-18(23)15-7-6-14(19)11-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBCETRYZGAXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)

![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2979742.png)

![3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2979743.png)

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)